2-Amino-3-nitrobenzoyl chloride
Overview
Description
2-Amino-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of benzoic acid, featuring both an amino group and a nitro group on the benzene ring, along with a chloride substituent on the carbonyl carbon. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitrobenzoyl chloride typically involves the nitration of 2-aminobenzoic acid followed by chlorination. One common method includes:
Nitration: 2-Aminobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in coupling reactions, such as the formation of peptide bonds in the presence of coupling agents.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydrogen Gas (H2) and Catalysts: Employed in reduction reactions.
Nucleophiles (e.g., amines, alcohols): Utilized in substitution reactions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Amino-3-nitrobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide conjugates.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitrobenzoyl chloride is primarily based on its reactive functional groups:
Amino Group: Can participate in nucleophilic substitution reactions, forming covalent bonds with various nucleophiles.
Nitro Group: Can undergo reduction to form an amino group, altering the compound’s reactivity and biological activity.
Chloride Group: Acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.
Comparison with Similar Compounds
2-Amino-4-nitrobenzoyl chloride: Similar structure but with the nitro group at the para position.
2-Amino-5-nitrobenzoyl chloride: Nitro group at the meta position relative to the amino group.
2-Amino-3-chlorobenzoyl chloride: Chlorine substituent instead of the nitro group.
Uniqueness: 2-Amino-3-nitrobenzoyl chloride is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the synthesis of complex molecules .
Properties
IUPAC Name |
2-amino-3-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCTXLDYBJXCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303481 | |
Record name | 2-Amino-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131645-73-3 | |
Record name | 2-Amino-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131645-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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